2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide
Description
This compound belongs to the class of pyrimidinone-based acetamides, characterized by a 1,6-dihydropyrimidin-6-one core substituted with a 4-methoxyphenyl group at position 4 and an acetamide moiety linked to a 6-methylpyridin-2-yl group. Its structure integrates pharmacophoric elements critical for interactions with biological targets, such as hydrogen bonding (via the pyrimidinone carbonyl and acetamide NH) and hydrophobic interactions (via aromatic and methyl substituents).
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-3-5-17(21-13)22-18(24)11-23-12-20-16(10-19(23)25)14-6-8-15(26-2)9-7-14/h3-10,12H,11H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDPLKSMZLDZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F5228-0432 is Ubiquitin Specific Protease 1 (USP1) . USP1 is a member of the deubiquitinating enzyme (DUB) family that plays an important role in maintaining DNA integrity.
Mode of Action
F5228-0432 acts as a potent and selective inhibitor of USP1. It is predicted to bind USP1 in an allosteric pocket, making it very selective among the 58 members of the DUB family. USP1 regulates the DNA damage response (DDR) by stabilizing proteins acting in translesion synthesis (TLS), such as Proliferating Cell Nuclear Antigen (PCNA). Inhibition of USP1 by F5228-0432 leads to accumulation of mono-ubiquitinated PCNA, leading to replication fork destabilization, DNA damage, and tumor cell death.
Biochemical Pathways
The inhibition of USP1 by F5228-0432 affects the DNA damage repair pathway. USP1 plays an important role in DNA damage repair through its deubiquitinating activities on Fanconi Anemia proteins FANCI and FANCD2, required for DNA interstrand crosslink repair, and on PCNA required for translesion synthesis (TLS).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the pyrimidinone ring, the acetamide linker, and the terminal aryl/heteroaryl group. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Pyrimidinone Ring Modifications: The 4-(4-methoxyphenyl) group in the target compound introduces enhanced lipophilicity compared to the 4-methyl substituent in and . This may improve membrane permeability but reduce aqueous solubility.
- Acetamide Linker and Terminal Group: The N-(6-methylpyridin-2-yl) group in the target compound provides a hydrogen-bond acceptor (pyridine N) and a hydrophobic methyl group, contrasting with the sulfamoylphenyl in (polar) or benzyl in (nonpolar). The N-(4-phenoxyphenyl) group in introduces a biphenyl ether system, likely increasing π-π stacking interactions with aromatic residues in target proteins .
Predicted Bioactivity
- Kinase Inhibition: Pyrimidinone acetamides with aryl/heteroaryl termini (e.g., ) have shown inhibition of cyclin-dependent kinases (CDKs) and tyrosine kinases. The 6-methylpyridin-2-yl group may target ATP-binding pockets more selectively than benzyl or phenyl groups .
- Antimicrobial Activity : Sulfamoylphenyl analogs (e.g., ) exhibit antibacterial properties, but the target compound’s methoxyphenyl and methylpyridine groups may shift activity toward antifungal targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
